
Neoseptin 3
Descripción general
Descripción
Neoseptin-3 is a highly efficacious and specific agonist of the mouse TLR4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex . It binds to MD2, changes the conformation of MD-2, and facilitates active TLR4/MD-2 dimer formation . Neoseptin-3 exhibits no structural similarity to lipid A .
Molecular Structure Analysis
Neoseptin-3 has the chemical formula C29H34N2O4 . Its exact mass is 474.25 and its molecular weight is 474.601 . The structure of Neoseptin-3 involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .
Physical And Chemical Properties Analysis
Neoseptin-3 is a white to beige powder . It is soluble in DMSO at a concentration of 15 mg/mL . It has an optical activity of [α]/D 37 to 45°, c = 0.1 in chloroform .
Aplicaciones Científicas De Investigación
Neopterin as a Biomarker
Neopterin, often studied in the context of Neoseptin 3, has been identified as a critical biomarker in various diseases. It's particularly noted for its role in the immune response, often associated with viral infections. Increased concentrations of neopterin are indicative of an immune response to infections. The compound's ability to be easily detected in serum and urine makes it a valuable tool for the prognostic assessment of malignant diseases, chronic infections, and monitoring immune-stimulatory therapy. Moreover, its role in differential diagnosis of acute viral and bacterial infections, and as a prognostic indicator in HIV infections and transplant complications, has been well-documented. Recent studies have also unveiled new physiological functions of neopterin, such as inducing cytotoxicity, apoptosis, and acting as a chain-breaking antioxidant, expanding its clinical applications significantly (Hamerlinck, 1999).
Neopterin in Preeclampsia
Neopterin has been associated with preeclampsia, a pregnancy complication characterized by high blood pressure and signs of damage to other organ systems. Studies suggest a significant elevation of serum neopterin in patients with preeclampsia compared to normotensive pregnant women. This association hints at neopterin's potential as a biomarker for the detection and monitoring of preeclampsia, although current clinical use is still limited. Further research is anticipated to determine optimal timing for its measurement and to establish potential cut-off values for predictive accuracy (Pergialiotis et al., 2018).
Neopterin in Malignant Diseases
The production of neopterin by human macrophages, upon activation by T-cell-derived interferon gamma, makes it a marker for cell-mediated immune responses. Its concentration in body fluids is a convenient way to monitor early events in these responses. In the context of malignant diseases, the level of neopterin is influenced by the tumor type and stage, with advanced stages typically showing higher levels. Notably, elevated pretherapeutic neopterin concentrations have been associated with a poorer prognosis, independent of factors like the stage or therapy. Monitoring neopterin levels during the follow-up of malignant diseases may offer early indications of clinical status deterioration, making it a valuable marker for patient monitoring (Reibnegger et al., 1991).
Neopterin in Exercise-induced Stress
Neopterin's role extends to evaluating exercise-induced stress, with studies showing significant increases in response to physical exertion. Its capacity for monitoring long-term stress beyond 48 hours requires further exploration. However, the observed changes in pterin concentrations within 24 hours post-exercise indicate its potential as a biomarker for exercise-induced physiological responses (Lindsay & Gieseg, 2019).
Mecanismo De Acción
Neoseptin-3 stimulates the activity of mouse TLR4 (mTLR4)/myeloid differentiation factor 2 (mTLR) independently of CD14 (cluster of differentiation 14) . This activated mTLR4/mTLR promotes canonical myeloid differentiation primary response gene 88 (MyD88) and toll-interleukin (IL) 1 receptor (TIR) domain-containing adaptor inducing interferon (IFN)-β (TRIF)-dependent signaling .
Direcciones Futuras
Neoseptin-3 is a recently identified small-molecule agonist for mouse TLR4/MD2 . It exhibits chiral recognition properties . Specifically, the L-enantiomer of Neoseptin-3 effectively activates the TLR4 signaling pathway, while D-Neo-3 fails to induce TLR4 activation . The underlying mechanism by which TLR4 enantioselectively recognizes Neoseptin-3 enantiomers remains poorly understood . Future research could focus on this area to provide a comprehensive understanding of the atomic-level mechanism underlying TLR4’s chiral recognition of Neoseptin-3 molecules .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4/c1-29(2,3)35-28(34)26(18-12-20-7-5-4-6-8-20)31-27(33)23-14-17-25(30)22(19-23)13-9-21-10-15-24(32)16-11-21/h4-8,10-11,14-17,19,26,32H,9,12-13,18,30H2,1-3H3,(H,31,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACODUCFPHHCIH-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




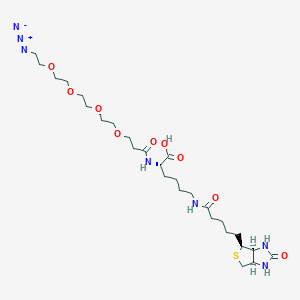

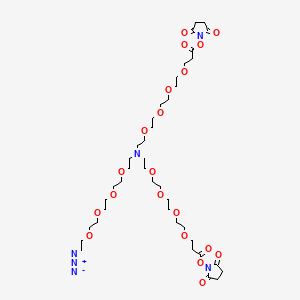
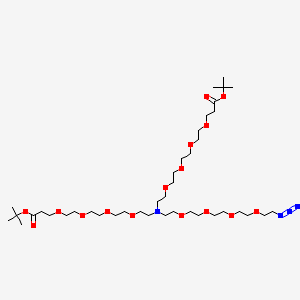
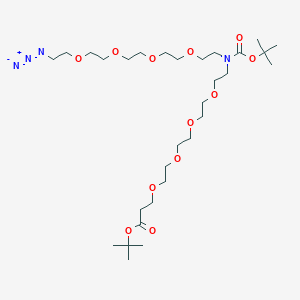

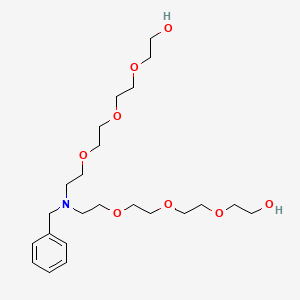
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)



